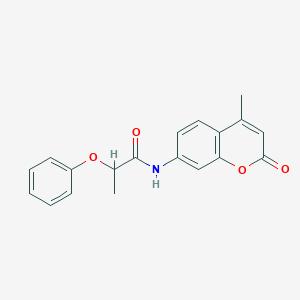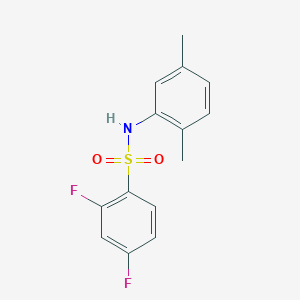
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as BRD0705, and it has been found to have promising properties that could lead to the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of BRD0705 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. BRD0705 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. BRD0705 has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and cancer growth.
Biochemical and physiological effects:
BRD0705 has been found to have several biochemical and physiological effects that are relevant to its potential applications in medicine. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation in animal models of rheumatoid arthritis. BRD0705 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BRD0705 has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities and is readily available for research purposes. However, there are also some limitations to its use in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on BRD0705. One area of research could be the development of new drugs based on the structure of BRD0705 for the treatment of cancer and inflammation. Another area of research could be the investigation of the mechanism of action of BRD0705, which could lead to a better understanding of its effects and potential applications. Additionally, research could be conducted to optimize the synthesis method of BRD0705 to improve its yield and purity.
Méthodes De Synthèse
The synthesis of BRD0705 involves several steps, including the reaction of 2,6-dimethylphenylamine with 5-bromothiophene-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of BRD0705 with good purity.
Applications De Recherche Scientifique
BRD0705 has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been found to have promising properties that could lead to the development of new drugs for the treatment of cancer, inflammation, and other diseases. BRD0705 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer therapy. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
5-bromo-N-(2,6-dimethylphenyl)-2-thiophenesulfonamide |
|---|---|
Formule moléculaire |
C12H12BrNO2S2 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
5-bromo-N-(2,6-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12BrNO2S2/c1-8-4-3-5-9(2)12(8)14-18(15,16)11-7-6-10(13)17-11/h3-7,14H,1-2H3 |
Clé InChI |
MKNXTAUUGCJGMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Br |
SMILES canonique |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)



![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)
![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)


![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)

